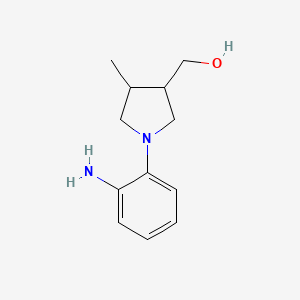
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
概要
説明
“(2-Aminophenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(2-Aminophenyl)methanol” is C7H9NO, and it has a molecular weight of 123.15 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of related chemical structures, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were prepared following stereoselective intramolecular Heck reactions, indicating a method that could be applicable to the synthesis of compounds like (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol for various scientific purposes (Evans, 2007).
Catalytic Applications
Catalytic applications have been explored with structures having a resemblance to this compound. For instance, enantiopure derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing potential in synthesis processes. The results demonstrated that such structures could serve as a good potential chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).
Photocatalysis
The photocatalytic applications have been investigated through the synthesis of derivatives like (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement under UV light irradiation. This provides insights into the potential use of this compound in light-driven chemical transformations (Jing et al., 2018).
Methanol Dynamics
The dynamics of methanol in biological and synthetic membranes have been studied, which could relate to the solubilizing properties of compounds like this compound in similar environments (Nguyen et al., 2019).
Molecular Synthesis and Rearrangement
The synthesis of complex molecules and rearrangements involving derivatives structurally similar to this compound has been explored. This includes novel syntheses via Prins cyclization and Fries rearrangement, indicating the versatility of such structures in organic synthesis and the potential for novel reaction pathways (Reddy et al., 2012).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact withComplement factor D . Complement factor D is a part of the immune system and plays a crucial role in the alternate pathway of the complement system .
Biochemical Pathways
If we consider the action of similar compounds, it can be inferred that it might influence the pathways involving its target protein, potentially impacting the immune response .
Pharmacokinetics
The compound’s molecular weight (12315) and its physical properties such as density (12±01 g/cm3) and boiling point (2750±00 °C at 760 mmHg) suggest that it might have reasonable bioavailability .
生化学分析
Biochemical Properties
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa . These interactions often involve binding to the active site of the enzyme, inhibiting its activity, and thereby affecting the production of signal molecules. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of signal molecules in Pseudomonas aeruginosa, which can impact bacterial communication and biofilm formation . In mammalian cells, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access, and thereby reducing the enzyme’s catalytic efficiency . This inhibition can lead to changes in gene expression and cellular function, as the downstream effects of the inhibited enzyme are altered. Additionally, this compound may activate or inhibit other proteins and signaling pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH . In in vivo studies, the compound’s effects may vary depending on its metabolic stability and the rate of degradation within the organism.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular function. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular processes. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be transported across cell membranes by amino acid transporters, allowing it to reach its target sites within the cell. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
[1-(2-aminophenyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-5-3-2-4-11(12)13/h2-5,9-10,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOYBUUQCQPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



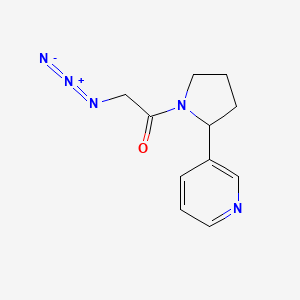
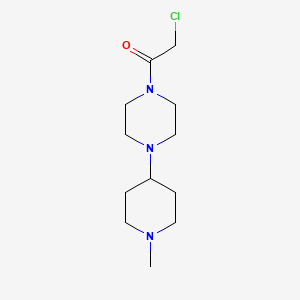
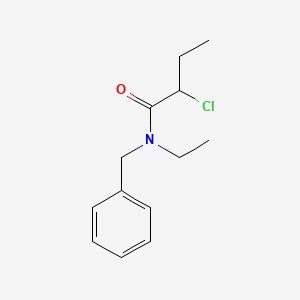
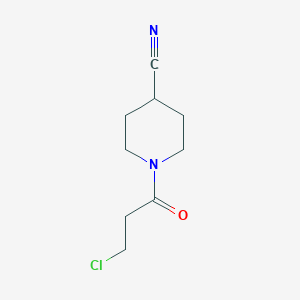
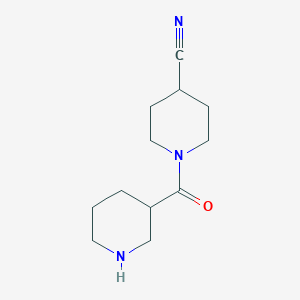
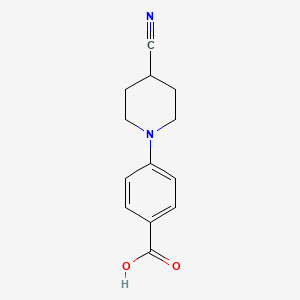
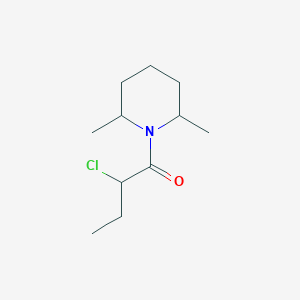
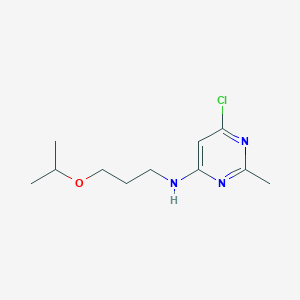
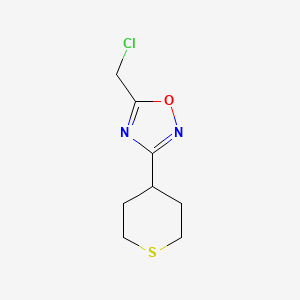
![5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479042.png)
![5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479043.png)
![5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479044.png)
![5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479046.png)
